4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride
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Overview
Description
4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an aminomethyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of diethylbenzene to form nitrodiethylbenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with formaldehyde and a sulfonamide derivative to introduce the aminomethyl and sulfonamide groups. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of nitro intermediates results in amines.
Scientific Research Applications
4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzenesulfonamide
- N,N-diethylbenzenesulfonamide
- 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Uniqueness
4-(aminomethyl)-N,N-diethylbenzenesulfonamide hydrochloride is unique due to the presence of both aminomethyl and diethylamino groups, which confer specific chemical properties and biological activities. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
4-(aminomethyl)-N,N-diethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11;/h5-8H,3-4,9,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGQLVSIQOEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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